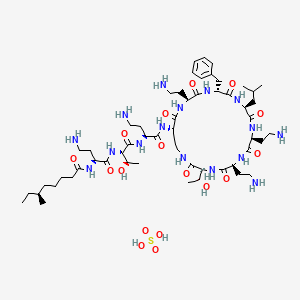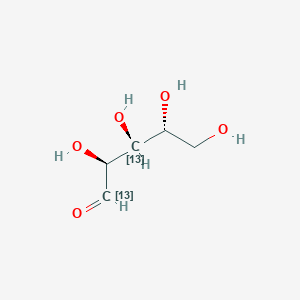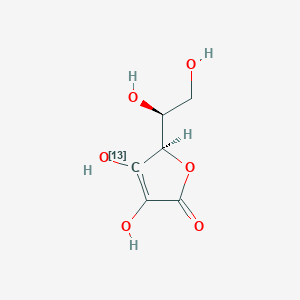
Polymyxin B1 sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymyxin B1 Sulfate is the sulfate salt form of polymyxin B1, a polypeptide obtained from Bacillus polymyxa strains with antimicrobial activity. Polymyxin B1 exerts its antimicrobial effect through its cationic detergent action on cell membranes. Specifically, this antibiotic binds to the negatively charged site in the lipopolysaccharide layer of the bacterial cell membrane via electrostatic affinity with the positively charged amino groups in the cyclic peptide portion. Subsequently, the fatty acid portion of polymyxin B1 dissolves in the hydrophobic region of the bacterial cell membrane. This results in an alteration in cell membrane structure, disruption of cell wall integrity and an increase in permeability for water and molecules. This will eventually lead to bacterial cell death.
科学的研究の応用
Pharmacokinetics in Patients with Multidrug-Resistant Infections
- Polymyxin B1 sulfate's pharmacokinetics were characterized in patients with multidrug-resistant Gram-negative bacterial infections. This study was significant as it described the pharmacokinetics of intravenous polymyxin B1 for the first time, providing insights into its distribution and elimination in humans (Kwa et al., 2008).
Analytical Methods for Drug Monitoring
- A liquid chromatography with tandem mass spectrometry method was developed for monitoring polymyxin B1 in plasma and cerebrospinal fluid, crucial for therapeutic drug monitoring and pharmacokinetic analysis in clinical settings (Wang et al., 2020).
Antimicrobial Activity and Toxicity
- The in vitro and in vivo antimicrobial activity and toxicity of polymyxin B1 were assessed. This study provided comparative insights into the pharmacological differences between polymyxin B1 and other major components in polymyxin B and colistin products (Roberts et al., 2015).
Production Regulation through Genetic Engineering
- A novel approach using domain swapping in the nonribosomal peptide synthetase gene cluster was employed to regulate the production of polymyxin B1, which paves the way for the development of novel lipopeptide derivatives (Yuan et al., 2020).
Influence on Pharmacokinetics
- The pharmacokinetics of polymyxin B1 in critically ill patients was discussed, highlighting the importance of understanding the disposition of this antibiotic in various patient populations (Chen & Li, 2022).
Role in Antimicrobial Activity
- A study synthesized novel analogues of polymyxin B1 and examined their antimicrobial activity and in vivo toxicity. This research provided key insights into the structure-activity relationships of polymyxin B1 (Patil et al., 2023).
Cellular Uptake Mechanism
- Investigation into the role of human oligopeptide transporter 2 (PEPT2) in the uptake of polymyxins, including polymyxin B1, in renal tubular cells. This study contributes to a better understanding of polymyxin accumulation in renal cells (Lu et al., 2015).
Structural Characterization
- The isolation and structural characterization of polymyxin B components, including polymyxin B1, using chromatographic and spectroscopic techniques (Orwa et al., 2001).
特性
製品名 |
Polymyxin B1 sulfate |
|---|---|
分子式 |
C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ |
分子量 |
1203.48 |
IUPAC名 |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1 |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
同義語 |
N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





